molecular formula C22H16FN3O2 B12576311 N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide CAS No. 642085-25-4

N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide

Cat. No.: B12576311
CAS No.: 642085-25-4
M. Wt: 373.4 g/mol
InChI Key: SCXZUGSAGFVRTO-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide is a synthetic small molecule characterized by a naphthalene carboxamide core linked to a substituted phenyl ring featuring a pyrazine ether moiety. This specific architecture, combining electron-rich and aromatic systems, makes it a compound of interest for early-stage pharmacological and biochemical research. Pyrazine carboxamides as a class are frequently investigated for their potential as enzyme inhibitors or receptor modulators in various biological pathways . The structural components of this molecule suggest it may be suited for exploration in areas such as kinase inhibition, epigenetic research, or cellular signaling studies, though its specific biological profile and mechanism of action are yet to be characterized. Researchers can utilize this compound as a key intermediate, a structural scaffold for library development, or a tool compound for probing novel biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

642085-25-4

Molecular Formula

C22H16FN3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-[4-fluoro-3-(pyrazin-2-yloxymethyl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C22H16FN3O2/c23-20-8-7-19(12-18(20)14-28-21-13-24-9-10-25-21)26-22(27)17-6-5-15-3-1-2-4-16(15)11-17/h1-13H,14H2,(H,26,27)

InChI Key

SCXZUGSAGFVRTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=C(C=C3)F)COC4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthesis of the 4-Fluoro-3-(hydroxymethyl)phenyl Intermediate

The 4-fluoro-3-(hydroxymethyl)phenyl moiety is a critical intermediate, prepared from commercially available 4-fluoro-3-methoxybenzaldehyde or related precursors.

Step Reagents/Conditions Yield (%) Notes
Oxidation with MnO2 MnO2, DCM, reflux, 16 h 85 Gentle reflux, nitrogen atmosphere
Oxidation with CrO3-pyridine CrO3-pyridine, DCM, 20°C, 0.5 h 81 Room temperature, short reaction time
Reduction with NaBH4 NaBH4, MeOH/H2O, 1 h High Mild conditions, aqueous workup

Formation of the Naphthalene-2-carboxamide Core

  • The naphthalene-2-carboxylic acid or its activated derivative (e.g., acid chloride or anhydride) is coupled with the amine intermediate.
  • Coupling agents such as propylphosphonic anhydride (T3P) and bases like N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at room temperature for 12 hours are effective.
  • This step forms the amide bond linking the naphthalene moiety to the substituted phenyl ring.

Introduction of the Pyrazin-2-yloxy Methyl Group

  • The phenolic hydroxyl group on the 3-position of the phenyl ring is reacted with a suitable pyrazin-2-yl derivative.
  • A common method involves nucleophilic substitution using 4-chloro-N-methylpicolinamide analogs or pyrazin-2-yl halides in the presence of bases such as cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
  • Reaction conditions typically involve heating at 110 °C for 12 hours.
  • Purification is achieved by extraction, drying, and flash column chromatography.

Representative Reaction Scheme Summary

Step Reactants Reagents/Conditions Product Yield (%)
1 4-Fluoro-3-methoxybenzaldehyde MnO2, DCM, reflux, 16 h 4-Fluoro-3-methoxybenzaldehyde (oxidized) 85
2 4-Fluoro-3-methoxybenzaldehyde NaBH4, MeOH/H2O, rt, 1 h 4-Fluoro-3-methoxybenzyl alcohol High
3 Naphthalene-2-carboxylic acid + 4-fluoro-3-(hydroxymethyl)aniline T3P, DIPEA, THF, rt, 12 h Naphthalene-2-carboxamide intermediate 75-90 (typical)
4 Phenolic intermediate + pyrazin-2-yl halide Cs2CO3, DMSO, 110 °C, 12 h Final compound: N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide 70-85

Analytical and Purification Details

  • Purity Assessment: Reverse-phase HPLC is used to confirm purity, typically >95%.
  • Characterization:
    • ^1H NMR and ^13C NMR spectroscopy confirm structural integrity.
    • High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • Physical State: The final compound is often isolated as an off-white solid with melting points consistent with literature values.

Research Findings and Notes

  • The described synthetic route is efficient, with moderate to high yields at each step.
  • The use of mild oxidizing and reducing agents ensures minimal side reactions.
  • The coupling strategy using T3P and DIPEA is advantageous due to mild conditions and good selectivity.
  • The nucleophilic substitution to install the pyrazin-2-yloxy methyl group is robust and reproducible.
  • The overall synthesis is scalable and suitable for pharmaceutical research applications.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield (%) Remarks
Oxidation of benzyl alcohol MnO2 or CrO3-pyridine DCM, reflux or rt 81-85 Efficient oxidation to aldehyde
Reduction to benzyl alcohol NaBH4 MeOH/H2O, rt High Mild, selective reduction
Amide coupling T3P, DIPEA THF, rt, 12 h 75-90 Mild, high-yield amide formation
Etherification with pyrazinyl group Cs2CO3, DMSO 110 °C, 12 h 70-85 Effective nucleophilic substitution

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • The target compound’s fluoro substituent replaces bromo in ’s analog, reducing molecular weight and improving lipophilicity.

Azo-Linked Naphthalene Carboxamides

Compound Name (CAS) Substituents Application Spectral Data (NMR/LCMS) Reference
N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide Chloro, methylphenyl, azo Disperse dye (reddish brown) IR: N-H stretch ~3300 cm⁻¹; LCMS: m/z ~400–600
Target Compound Fluoro, pyrazine-oxymethyl Not reported Expected distinct UV-Vis profiles due to lack of azo group

Key Differences :

  • The azo group in and enables π-conjugation for dye applications, absent in the target compound.
  • The target’s pyrazine-oxymethyl group may confer fluorescence or bioactivity, diverging from dye-focused analogs.

Fluorinated Aromatic Carboxamides

Compound Name Fluorine Position Biological Relevance Melting Point (°C) Reference
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)oxazolo[5,4-b]pyridine-4-carboxamide 4-Fluoro, 2-methylphenyl Kinase inhibition (hypothesized) Not reported
Target Compound 4-Fluoro, pyrazine-oxymethyl Not reported Not reported

Key Differences :

  • The oxazolo-pyridine core in ’s compound offers rigidity, contrasting with the target’s naphthalene flexibility.
  • Both compounds leverage fluorine for metabolic stability, but the target’s pyrazine linker may enhance solubility.

Biological Activity

N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Naphthalene-2-carboxamide
  • Substituents :
    • 4-Fluoro group on the phenyl ring
    • Pyrazin-2-yl group linked via an oxy-methyl bridge

This unique structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Many pyrazole derivatives show significant inhibitory effects against various cancer cell lines. For instance, studies have highlighted their effectiveness against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
  • Anti-inflammatory Properties : The compound's structural components suggest potential anti-inflammatory effects, as pyrazole derivatives are known to inhibit pro-inflammatory cytokines and pathways .
  • Antibacterial Effects : Some pyrazole derivatives have demonstrated antibacterial properties, indicating that this compound may also possess similar activities .

Antitumor Activity

A study focusing on pyrazole derivatives reported that certain compounds showed IC50 values in the nanomolar range against specific cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance antitumor efficacy .

Anti-inflammatory Mechanisms

Research has shown that compounds with similar structures can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are pivotal in inflammatory responses. This suggests that this compound may modulate inflammatory pathways effectively .

Antibacterial Studies

In vitro studies have assessed the antibacterial activity of related pyrazole derivatives against various bacterial strains. Results indicated moderate to high efficacy, with some compounds outperforming conventional antibiotics .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Mechanism Reference
AntitumorHigh (IC50 in nM range)Inhibition of BRAF(V600E), EGFR
Anti-inflammatoryModerate to HighInhibition of NO and TNF-α production
AntibacterialModerateDisruption of bacterial cell membrane integrity

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